molecular formula C9H7N5 B7809935 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 56984-56-6

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Cat. No.: B7809935
CAS No.: 56984-56-6
M. Wt: 185.19 g/mol
InChI Key: DWHVZCLBMTZRQM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrazolo group fused to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be synthesized through several methods, including the condensation of appropriate precursors under specific reaction conditions. One common approach involves the cyclization of 3-amino-1H-pyrazole derivatives with quinoxaline derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]quinoxalin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1H-Pyrazolo[3,4-b]quinoxalin-3-amine exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its derivatives have shown promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell functions.
  • Enzyme Inhibition : this compound acts as an inhibitor of certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies. For instance, it has been identified as a Cdk1/5 inhibitor, which is crucial for cell cycle regulation .

Applications in Drug Development

The compound serves as a scaffold for the synthesis of novel therapeutic agents. Various derivatives of this compound have been synthesized and evaluated for their pharmacological properties:

Derivative Activity Notes
1H-Pyrazolo[3,4-b]quinoxalineAntitumor and antimicrobialShares structural similarities with other active compounds.
Modified derivativesEnhanced potency against specific targetsTailored for improved selectivity and reduced side effects .

Fluorescent Probes

The unique structure of this compound also allows it to be utilized in the development of fluorescent probes. These probes are essential for biological imaging and tracking cellular processes:

  • Fluorescent Properties : Derivatives of this compound can be engineered to exhibit specific fluorescence characteristics, enabling their use in live-cell imaging studies. This application is particularly useful in understanding cellular dynamics and drug interactions at the molecular level .

Case Studies

Several studies have documented the synthesis and application of this compound in various contexts:

  • Anticancer Studies : A study demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The research highlighted the importance of structural modifications in enhancing anticancer efficacy .
  • Antimicrobial Research : Another investigation focused on the synthesis of new derivatives with enhanced antimicrobial activity against resistant strains of bacteria. The results indicated that specific modifications to the pyrazoloquinoxaline structure improved activity against Gram-positive bacteria .

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]quinoxalin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (Cdks), which are key regulators of cell cycle progression. By inhibiting these enzymes, the compound can potentially disrupt cancer cell growth and proliferation.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]quinoline derivatives

  • Benzo[b][1,8]naphthyridine derivatives

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Biological Activity

1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse range of biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7N5C_9H_7N_5 and features a unique fused bicyclic structure composed of a pyrazole and a quinoxaline moiety. The presence of an amine group at the 3-position enhances its reactivity and biological potential.

Structural Characteristics

Property Description
Molecular FormulaC9H7N5C_9H_7N_5
Structural FeaturesFused pyrazole and quinoxaline rings with an amine group

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Condensation Reactions : Involves the reaction between 3-amino-1H-pyrazole and substituted isatin derivatives.
  • Friedländer Condensation : A classical method for synthesizing quinoxalines that can be adapted for pyrazoloquinoxaline derivatives.
  • Microwave-Assisted Synthesis : Offers improved yields and reduced reaction times compared to traditional methods.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Antitumor Activity : Some derivatives have been reported to inhibit kinases involved in cell signaling pathways, suggesting potential applications in cancer therapy. They may also interact with DNA, contributing to their antitumor effects .

Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as PARP1, which is relevant in cancer treatment strategies .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Properties : A study demonstrated that derivatives showed potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis .
  • Fluorescent Probes : The compound has been explored as a fluorescent probe due to its photophysical properties, which could be utilized in biological imaging applications .

Comparative Analysis with Related Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound Name Structural Features Biological Activity
1H-Pyrazolo[3,4-g]quinoxalineSimilar structure without amineAntitumor and antimicrobial
1H-Pyrazolo[4,3-b]quinolineDifferent ring fusionPotentially similar activities
Quinoxaline derivativesQuinoxaline coreBroad spectrum of biological activity

Properties

IUPAC Name

2H-pyrazolo[4,3-b]quinoxalin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVZCLBMTZRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289030
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-56-6
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56984-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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